![molecular formula C12H19N3O B7514020 (3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone](/img/structure/B7514020.png)
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
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Overview
Description
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, commonly known as DMPM, is a synthetic compound that belongs to the class of ketones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.
Scientific Research Applications
DMPM has shown promising results in various scientific research applications. One of the most significant applications of DMPM is in medicinal chemistry, where it has been used as a scaffold for the design and synthesis of novel drugs. It has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, DMPM has been used as a ligand in coordination chemistry, where it has exhibited excellent chelating properties.
Mechanism of Action
The mechanism of action of DMPM is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It has also been suggested that DMPM may act as a Lewis base in coordination chemistry.
Biochemical and Physiological Effects:
Currently, there is limited information available on the biochemical and physiological effects of DMPM. However, preliminary studies have shown that it exhibits low toxicity and is relatively stable under physiological conditions. It has also been shown to possess good solubility in various organic solvents, making it an attractive candidate for use in drug discovery and organic synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPM is its versatility in various scientific research applications. It is also relatively easy to synthesize and purify, making it a useful reagent in organic synthesis. However, one of the limitations of DMPM is its limited solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of DMPM. One potential direction is the design and synthesis of novel drugs based on the DMPM scaffold. Another potential direction is the use of DMPM as a ligand in coordination chemistry, particularly in the development of new catalysts for various chemical reactions. Additionally, further research is needed to understand the mechanism of action and biochemical and physiological effects of DMPM.
Synthesis Methods
The synthesis of DMPM involves the reaction of 3,5-dimethylpiperidine with 1-methylpyrazole-4-carboxaldehyde in the presence of a base catalyst. The resulting product is then subjected to further purification and characterization using various analytical techniques, including NMR and IR spectroscopy.
properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-4-10(2)7-15(6-9)12(16)11-5-13-14(3)8-11/h5,8-10H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXAFANTPZXSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
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